molecular formula C10H9FN2O B2770354 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol CAS No. 771485-94-0

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol

Cat. No.: B2770354
CAS No.: 771485-94-0
M. Wt: 192.193
InChI Key: JWXGWFRTSDIJEF-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol is a halo-substituted phenolic pyrazole derivative. This compound is characterized by the presence of a fluorine atom at the 4th position of the phenol ring and a 1-methyl-1H-pyrazol-3-yl group at the 2nd position. It is a solid compound with a molecular formula of C10H9FN2O and a molecular weight of 192.19 g/mol .

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like tyrosine kinases . These enzymes play a crucial role in signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Similar compounds have been shown to affect pathways involving tyrosine kinases , which are involved in various cellular processes, including cell growth and differentiation.

Result of Action

Similar compounds have shown potential antibacterial and antifungal activity , suggesting that this compound may also have antimicrobial properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol . These factors can include pH, temperature, and the presence of other substances that can interact with the compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions include disubstituted imidazoles and regioisomeric pyrazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methyl-1H-pyrazol-3-yl group enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-fluoro-2-(1-methylpyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-13-5-4-9(12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXGWFRTSDIJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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